molecular formula C8H12BrNS B13610685 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine

1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine

Cat. No.: B13610685
M. Wt: 234.16 g/mol
InChI Key: ITEWAWUPOYPGLL-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine is an organic compound featuring a brominated thiophene ring attached to a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to reductive amination with 2-methylpropan-2-amine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Microwave irradiation and eco-friendly catalysts such as fly ash: H2SO4 have been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: De-brominated thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with molecular targets through its brominated thiophene ring and amine group. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, thereby altering their function .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific combination of a brominated thiophene ring and a methylpropan-2-amine group, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H12BrNS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4H,5,10H2,1-2H3

InChI Key

ITEWAWUPOYPGLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Br)N

Origin of Product

United States

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